Product packaging for 3-[(6-acetyl-2-naphthalenyl)amino]Alanine(Cat. No.:CAS No. 1185251-08-4)

3-[(6-acetyl-2-naphthalenyl)amino]Alanine

Numéro de catalogue: B1141416
Numéro CAS: 1185251-08-4
Poids moléculaire: 272.3
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Emergence of Unnatural Amino Acids in Chemical Biology Research

The twenty canonical amino acids that constitute the building blocks of proteins in virtually all living organisms provide a remarkable array of chemical functionalities. However, the drive to expand the functional repertoire of proteins has led to the emergence of unnatural amino acids (UAAs) as powerful tools in chemical biology. nih.govbitesizebio.com These non-proteinogenic amino acids, synthesized chemically or through engineered biosynthetic pathways, can be incorporated into proteins to introduce novel physicochemical properties. nih.gov The ability to site-specifically integrate UAAs into a polypeptide chain allows for the precise modification of protein structure and function, a task often challenging to achieve with standard genetic mutations of natural amino acids. acs.orgnih.gov

The applications of UAAs are diverse and have significantly impacted various fields of research. They are instrumental in protein engineering and drug discovery, enabling the development of proteins with enhanced stability and novel catalytic activities. nih.govnih.gov Furthermore, UAAs serve as sophisticated probes for studying protein dynamics, interactions, and conformational changes within the cellular environment. nih.govacs.org By expanding the genetic code, scientists can now install a wide range of functionalities into proteins, including photocross-linkers, fluorescent labels, and post-translational modifications, thereby opening new avenues for biological investigation. nih.govnih.gov

Structural Overview of Naphthalene-Containing Amino Acid Derivatives

Among the various classes of UAAs, those containing a naphthalene (B1677914) moiety have garnered considerable interest. Naphthalene is a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, a structure that imparts unique photophysical properties and a rigid, planar scaffold. nih.gov When incorporated into an amino acid framework, the naphthalene group can introduce significant changes to the resulting peptide or protein. For instance, the large, hydrophobic surface of the naphthalene ring can enhance protein-protein or protein-ligand interactions through stacking and hydrophobic effects. nih.gov

Naphthalene derivatives themselves have a well-established history in medicinal chemistry, with many approved drugs containing this scaffold. researchgate.net The versatility of the naphthalene ring allows for a wide range of chemical modifications, enabling the fine-tuning of its electronic and steric properties. researchgate.net In the context of amino acids, the naphthalene moiety can act as a fluorescent reporter, with its emission properties often being sensitive to the local environment. This makes naphthalene-containing amino acids valuable probes for monitoring protein folding and binding events. rsc.org A notable example is 3-(2-naphthyl)-alanine, which has been used to create bioactive molecules and to facilitate the self-assembly of hydrogels due to enhanced aromatic interactions. nih.gov

Defining Key Research Objectives and Scope for Comprehensive Study

To address the existing knowledge gaps, a comprehensive study of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine is warranted. The primary research objectives should be:

Development and Optimization of a Synthetic Route: To establish an efficient and scalable synthesis for both the racemic mixture and the individual enantiomers of this compound. This would provide a reliable source of the compound for further studies.

Detailed Photophysical Characterization: To thoroughly investigate the fluorescence properties of the compound, including its absorption and emission spectra, quantum yield, and lifetime in various solvents. A key aspect would be to determine its sensitivity to environmental polarity and hydrogen bonding, which is crucial for its application as a molecular probe.

Investigating Biocompatibility and Cellular Uptake: To assess the compound's compatibility with biological systems, including its stability in cellular media and its ability to be taken up by cells. This is a prerequisite for any in vivo applications. upenn.edu

Exploring Incorporation into Peptides and Proteins: To attempt the incorporation of this compound into model peptides using solid-phase peptide synthesis. bitesizebio.com Furthermore, exploring the potential for its genetic encoding via an engineered aminoacyl-tRNA synthetase/tRNA pair would be a significant advancement. nih.gov

Functional Analysis of Modified Proteins: Should incorporation be successful, the next objective would be to study the impact of this UAA on the structure and function of the host protein. This would involve biophysical techniques to assess folding, stability, and any alterations in biological activity. nih.gov

The scope of this comprehensive study would be to establish a foundational understanding of this compound as a novel UAA, moving it from a mere synthetic intermediate to a well-characterized molecular tool with potential applications in chemical biology and materials science.

Data Tables

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₆N₂O₃
Molecular Weight 272.30 g/mol
Appearance Solid (predicted)
Solubility Predicted to be soluble in organic solvents and aqueous solutions at specific pH.
Key Functional Groups Acetyl group, Naphthalene ring, Secondary amine, Primary amine, Carboxylic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₅H₁₆N₂O₃ B1141416 3-[(6-acetyl-2-naphthalenyl)amino]Alanine CAS No. 1185251-08-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZCXMNMUMGDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Enzymatic Pathways for 3 6 Acetyl 2 Naphthalenyl Amino Alanine

Development of Novel Synthetic Routes and Reaction Optimizations

The creation of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine, particularly in its enantiomerically pure form, requires a sophisticated synthetic approach. Research has primarily focused on building the molecule through key bond-forming reactions that join the naphthalenyl moiety to the alanine (B10760859) backbone.

Enantioselective and Diastereoselective Synthesis Approaches

A significant breakthrough in the synthesis of the optically pure L-enantiomer of this compound, also known as L-Anap, was an efficient six-step enantiospecific synthesis. chem-station.com This route provides the biologically relevant stereoisomer that can be incorporated into proteins. nih.gov The key transformation in this synthetic sequence is a high-yield Fukuyama-Mitsunobu reaction. chem-station.comnih.gov This reaction is renowned for proceeding with a clean inversion of stereochemistry, making it a powerful method for controlling chirality. rsc.org

Exploration of Precursors and Intermediate Derivatization

The six-step synthesis of L-Anap utilizes several key precursors and involves the derivatization of multiple intermediates. The synthesis starts from 6-bromo-2-naphthol, which is converted to 1-(6-amino-2-naphthalenyl)ethanone over several steps. wikipedia.org This aminonaphthalene serves as a crucial precursor, providing the acetylated naphthalene (B1677914) portion of the final molecule.

Separately, L-serine is protected to form N-trityl-L-serine methyl ester. wikipedia.org The aminonaphthalene precursor is then activated by reacting it with 2-nitrobenzenesulfonyl chloride (o-NsCl) to form the corresponding sulfonamide. wikipedia.org This nosyl-activated intermediate is then coupled with the protected L-serine derivative in the pivotal Fukuyama-Mitsunobu reaction. chem-station.comwikipedia.org

The subsequent steps involve the deprotection of the nosyl and trityl protecting groups, followed by hydrolysis of the methyl ester to yield the final L-Anap product. wikipedia.org The table below outlines the key intermediates in this synthetic pathway.

StepIntermediate NameStarting Material(s)Key Reagents
16-bromo-2-naphthyl trifluoromethanesulfonate6-bromo-2-naphtholPhNTf(_2), DIPEA
21-(6-bromo-2-naphthalenyl)ethanone6-bromo-2-naphthyl trifluoromethanesulfonateTributyl(1-ethoxyvinyl)stannane, Pd(PPh(_3))(_4)
31-(6-amino-2-naphthalenyl)ethanone1-(6-bromo-2-naphthalenyl)ethanoneBenzophenone imine, Pd(_2)(dba)(_3), BINAP, NaOtBu
4N-(6-acetyl-2-naphthalenyl)-2-nitrobenzenesulfonamide1-(6-amino-2-naphthalenyl)ethanoneo-NsCl, Pyridine
5(S)-Methyl 3-(N-(6-acetylnaphthalen-2-yl)-2-nitrophenylsulfonamido)-2-(tritylamino)propanoateN-(6-acetyl-2-naphthalenyl)-2-nitrobenzenesulfonamide, N-trityl-L-serine methyl esterPPh(_3), DEAD
6L-3-[(6-acetyl-2-naphthalenyl)amino]Alanine(S)-Methyl 3-(N-(6-acetylnaphthalen-2-yl)-2-nitrophenylsulfonamido)-2-(tritylamino)propanoateThiophenol, K(_2)CO(_3); then HCl

Mechanistic Elucidation of Synthetic Transformations

While a specific, detailed mechanistic study for the synthesis of this compound has not been published, the mechanism can be inferred from extensive studies on the Fukuyama-Mitsunobu reaction.

Kinetic Studies of Reaction Pathways

No specific kinetic studies for the synthesis of this compound are available in the current literature. However, kinetic investigations of the general Mitsunobu reaction have shown that the formation of the initial betaine (B1666868) intermediate from triphenylphosphine (B44618) and DEAD is very rapid. The rate of the reaction can be influenced by the pKa of the acidic nucleophile and the solvent polarity. For the Fukuyama-Mitsunobu reaction, the acidity of the 2-nitrobenzenesulfonamide (B48108) is a key factor in ensuring efficient alkylation.

Catalysis and Ligand Effects in Compound Formation

The Fukuyama-Mitsunobu reaction is not catalytic in the traditional sense, as it requires stoichiometric amounts of triphenylphosphine and an azodicarboxylate. These reagents are often referred to as the Mitsunobu reagents. The choice of phosphine (B1218219) and azodicarboxylate can have a significant impact on the reaction's success. Triphenylphosphine (PPh(_3)) and diethyl azodicarboxylate (DEAD) are the classical reagents used in the synthesis of L-Anap. wikipedia.org

The phosphine acts as an oxygen scavenger, while the azodicarboxylate is the ultimate hydrogen acceptor. The nature of the phosphine can influence the reaction's pathway. While PPh(_3) is standard, other phosphines have been explored in different Mitsunobu contexts to simplify purification or alter reactivity. Similarly, other azodicarboxylates like diisopropyl azodicarboxylate (DIAD) are sometimes used. However, for the reported synthesis of L-Anap, the PPh(_3)/DEAD combination proved effective. The "ligand" in this context can be considered the substituents on the phosphorus atom, which modulate its nucleophilicity and the stability of the resulting phosphonium (B103445) intermediates. The efficiency of the reaction is a testament to the well-matched reactivity of the chosen reagents for this specific substrate.

Strategies for Scale-Up and Process Development in Laboratory Synthesis

The transition from a laboratory-scale synthesis to a larger, more industrially viable process presents a unique set of challenges and considerations. For the established six-step synthesis of L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid, process development would focus on optimizing each step for safety, efficiency, cost-effectiveness, and environmental impact.

A key area for process development lies in the Fukuyama-Mitsunobu reaction, a critical step in the reported laboratory synthesis. While highly effective on a small scale, this reaction is known for its use of hazardous and difficult-to-remove reagents. Strategies to mitigate these issues are crucial for any scale-up endeavor.

Challenges and Solutions in Scaling up the Fukuyama-Mitsunobu Reaction:

ChallengePotential Solutions
Hazardous Reagents: Diethylazodicarboxylate (DEAD) and diisopropylazodicarboxylate (B7806520) (DIAD) are commonly used, but they are potentially explosive and toxic.Investigation into safer, alternative azodicarboxylate analogs with improved stability profiles. acs.org
Byproduct Removal: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative, which can be challenging to separate from the desired product, often requiring extensive chromatography.Development of purification strategies that avoid traditional column chromatography, such as crystallization-induced purification of the product or byproducts. researchgate.net The use of polymer-bound or fluorous-tagged phosphine reagents and azodicarboxylates that can be easily removed by filtration or specific extraction techniques is another promising approach.
Atom Economy: The reaction has inherently poor atom economy due to the generation of large byproduct molecules.While difficult to completely overcome in the context of the Mitsunobu reaction, optimizing reaction conditions to ensure high yields and minimize side reactions can partially offset this drawback.
Reagent Cost and Availability: The cost and large-scale availability of specialized phosphines and azodicarboxylates can be a limiting factor.Sourcing from reliable chemical suppliers and exploring the synthesis of key reagents in-house for cost control are important considerations.

Beyond the Fukuyama-Mitsunobu reaction, a comprehensive process development strategy would involve a thorough analysis of each synthetic step. This includes optimizing reaction parameters such as temperature, concentration, and reaction time to maximize yield and minimize impurities. The selection of appropriate solvents that are both effective for the reaction and more environmentally benign is another critical aspect. Furthermore, developing robust and scalable purification methods for all intermediates is essential for ensuring the final product's purity and consistency.

A potential chemo-enzymatic pathway for the synthesis of this compound could offer significant advantages over traditional chemical synthesis. This approach would leverage the high selectivity and milder reaction conditions of enzymatic catalysis. One promising strategy involves the use of engineered transaminases or lyases.

For instance, a biocatalytic retrosynthesis could envision the coupling of 6-acetyl-2-naphthylamine with a suitable three-carbon prochiral keto-acid precursor. An engineered transaminase, with a substrate binding pocket tailored to accommodate the bulky naphthalenyl moiety, could then catalyze the asymmetric amination to produce the desired L-enantiomer with high stereoselectivity. This would circumvent the need for chiral separation or the use of chiral starting materials.

Alternatively, enzymes such as the β-subunit of tryptophan synthase have been engineered to catalyze the formation of C-N bonds with various amine nucleophiles, offering another potential avenue for the biocatalytic synthesis of N-substituted alanines. nih.govmdpi.com

Comparison of Laboratory Synthesis and a Potential Chemo-Enzymatic Route:

FeatureLaboratory Chemical SynthesisPotential Chemo-Enzymatic Route
Stereoselectivity Relies on a chiral starting material (L-serine derivative) to ensure the desired stereochemistry.Can potentially achieve high enantioselectivity in a single step using an engineered enzyme, starting from a prochiral substrate.
Environmental Impact Utilizes hazardous reagents and generates significant byproduct waste.Employs biodegradable catalysts (enzymes) and typically runs in aqueous media under mild conditions, reducing environmental burden.
Scalability Scale-up is challenging due to reagent hazards and purification difficulties.Potentially more scalable, although dependent on the development and optimization of a robust and stable biocatalyst.
Process Complexity Multi-step synthesis with several intermediate purifications.Could potentially be a more streamlined process with fewer steps.

The development of a chemo-enzymatic route for this compound is still in a conceptual stage and would require significant research and development. This would include identifying or engineering a suitable enzyme, optimizing the reaction conditions, and developing a process for the large-scale production and purification of the biocatalyst. However, the potential benefits in terms of sustainability, efficiency, and stereoselectivity make it a compelling area for future investigation.

Advanced Spectroscopic and Structural Characterization of 3 6 Acetyl 2 Naphthalenyl Amino Alanine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For 3-[(6-acetyl-2-naphthalenyl)amino]Alanine, a combination of one-dimensional (1D) and multidimensional (2D) NMR experiments provides a complete assignment of its proton (¹H) and carbon (¹C) chemical shifts, confirming the connectivity of atoms within the molecule.

Detailed ¹H and ¹³C NMR data for the L-enantiomer of this compound have been reported. nih.gov The assignments, typically achieved through a combination of 1D spectra and 2D correlation experiments, are summarized in the table below.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Acetyl CH₃2.6626.5
Alanine (B10760859) α-CH3.8253.6
Alanine β-CH₂3.35, 3.63-3.6546.9
Naphthalene (B1677914) H-18.29104.4
Naphthalene H-36.84118.9
Naphthalene H-46.95124.9
Naphthalene H-57.61126.2
Naphthalene H-77.92126.3
Naphthalene H-87.72130.4
Naphthalene C-2-147.9
Naphthalene C-4a-131.2
Naphthalene C-6-138.0
Naphthalene C-8a-131.0
Carbonyl C=O-197.9
Carboxyl C=O-Not Reported
Data sourced from studies on the methyl ester of L-Anap in CDCl₃. nih.gov

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific 2D NMR spectra for this compound are not widely published, the assignment of its complex structure would necessitate the use of these techniques.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, a cross-peak between the α-proton and the β-protons of the alanine moiety would be expected, confirming their connectivity. Similarly, correlations between the aromatic protons on the naphthalene ring would help to definitively assign their positions based on their coupling patterns (e.g., ortho, meta, and para couplings).

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already-assigned proton signals. For example, the proton signal at 2.66 ppm would show a correlation to the carbon signal at 26.5 ppm, confirming them as the acetyl methyl group. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the different fragments of the molecule. For example, HMBC would show correlations from the acetyl protons to the acetyl carbonyl carbon and the adjacent C-6 of the naphthalene ring. It would also be instrumental in confirming the link between the alanine β-protons and the C-2 of the naphthalene ring through the amino bridge.

Solid-State NMR for Conformational Analysis and Polymorphic Forms

To date, specific solid-state NMR (ssNMR) studies on this compound have not been reported in the literature. However, ssNMR is a powerful technique for probing the structure and dynamics of molecules in the solid state, offering insights that are not accessible through solution NMR.

For a molecule like this, ssNMR could be used to:

Analyze Conformational Differences: In the solid state, molecules adopt a more rigid conformation compared to the dynamic averaging seen in solution. ssNMR can identify the specific conformers present in a crystalline or amorphous solid.

Identify and Characterize Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit distinct physical properties. ssNMR is highly sensitive to the local electronic environment and can distinguish between different polymorphic forms. Studies on alanine-containing peptides have successfully used ssNMR to differentiate between parallel and anti-parallel β-sheet structures based on chemical shift differences. Current time information in Bucharest, RO.ucsf.edu

Probe Intermolecular Interactions: ssNMR can provide information about intermolecular interactions, such as hydrogen bonding, which are critical in determining the packing of molecules in a crystal lattice.

Given the presence of multiple rotatable bonds and functional groups capable of hydrogen bonding, it is plausible that this compound could exist in different solid-state forms, which could be effectively studied by ssNMR.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. For a precursor to L-Anap, specifically (S)-Methyl 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoate, HRMS data has been reported. nih.gov

IonCalculated m/zFound m/z
[M+H]⁺287.1390287.1395
M refers to the methyl ester precursor of L-Anap. nih.gov

The extremely close agreement between the calculated and experimentally found mass provides strong evidence for the elemental composition of C₁₆H₁₈N₂O₃ for the protonated molecule, thereby confirming its identity.

Tandem Mass Spectrometry (MS/MS) for Substructure Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting fragment ions. This provides valuable information about the substructures within the molecule. While specific MS/MS data for this compound is not available, the expected fragmentation patterns can be predicted based on the known fragmentation of amino acids and related compounds. acs.orgguidechem.com

Key expected fragmentation pathways would likely include:

Loss of Water (H₂O): A common fragmentation pathway for carboxylic acids.

Loss of Carbon Monoxide (CO) and Water: Following the initial loss of water, the subsequent loss of CO from the carboxyl group is a characteristic fragmentation for many amino acids. guidechem.com

Cleavage of the Alanine Side Chain: Fragmentation at the Cα-Cβ bond or the Cβ-N bond would lead to ions corresponding to the naphthalene moiety and the alanine backbone, respectively.

Fragmentation of the Naphthalene Ring: At higher collision energies, fragmentation of the aromatic ring system could occur.

The analysis of these fragmentation patterns would allow for the confirmation of the different structural units within the molecule and their connectivity.

X-ray Crystallography for Precise Three-Dimensional Structure Determination

As of the current literature, a single-crystal X-ray structure of this compound has not been publicly reported. The availability of a crystal structure would be invaluable for:

Unambiguous Confirmation of Structure: Providing definitive proof of the molecular structure.

Conformational Analysis: Revealing the preferred conformation of the molecule in the solid state, including the torsion angles of the rotatable bonds.

Intermolecular Interactions: Detailing the hydrogen bonding network and other intermolecular forces that govern the crystal packing. This information can be crucial for understanding the physical properties of the solid material.

While a structure for the title compound is unavailable, a crystal structure for a related compound, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, has been reported, demonstrating the feasibility of crystallographic studies on acetyl-naphthalene derivatives. invivochem.comnih.gov Obtaining a crystal structure for this compound remains a key goal for the complete structural characterization of this important fluorescent amino acid.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide the necessary information to construct an electron density map of the crystal, from which the atomic positions can be determined with high precision.

For a compound like this compound, a successful single-crystal X-ray diffraction study would yield critical data, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, providing a detailed picture of the molecular geometry.

Intermolecular Interactions: Information on hydrogen bonding, π-stacking, and other non-covalent interactions that stabilize the crystal structure.

While a complete crystallographic dataset for this compound is not publicly available, analysis of related structures, such as other aromatic amino acids and naphthalene derivatives, provides a strong indication of the expected structural features. For instance, studies on aromatic amino acids reveal common packing motifs and hydrogen bonding networks.

Interactive Table: Illustrative Crystallographic Data for a Hypothetical Aromatic Amino Acid Derivative

ParameterHypothetical ValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)10.5Length of the 'a' axis of the unit cell.
b (Å)8.2Length of the 'b' axis of the unit cell.
c (Å)15.1Length of the 'c' axis of the unit cell.
β (°)95.5Angle of the 'β' axis of the unit cell.
Volume (ų)1290The volume of the unit cell.
Z4The number of molecules per unit cell.
Density (calc) g/cm³1.35The calculated density of the crystal.

Note: The data in this table is for illustrative purposes and does not represent experimentally determined values for this compound.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule and the nature of its chemical bonds. These methods are based on the principle that molecules absorb electromagnetic radiation at specific frequencies that correspond to the vibrational energies of their bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

In FT-IR spectroscopy, infrared radiation is passed through a sample, and the amount of radiation absorbed at each frequency is measured. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The positions, intensities, and shapes of the absorption bands are characteristic of the specific functional groups within the molecule.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for its key functional groups. Based on data from analogous compounds, the following table summarizes the expected vibrational frequencies. cas.cnresearchgate.netillinois.edu

Interactive Table: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
N-H (amine)3300-3500Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-2960Stretching
C=O (acetyl)1680-1700Stretching
C=O (carboxylic acid)1700-1725Stretching
C=C (naphthalene ring)1500-1600Stretching
N-H (amine)1550-1650Bending
C-N (amine)1000-1250Stretching
O-H (carboxylic acid)2500-3300 (broad)Stretching

Note: These are typical ranges and the exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. When photons are scattered from a molecule, most of them are elastically scattered (Rayleigh scattering), meaning they have the same energy as the incident photons. However, a small fraction of photons are inelastically scattered (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule.

The Raman spectrum is a plot of the intensity of the scattered light versus the energy shift (Raman shift, typically in cm⁻¹). Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR spectroscopy.

For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the naphthalene ring system and the C-C backbone of the alanine moiety. Expected Raman shifts, based on data for similar structures, are presented below. wikipedia.orgxray.cz

Interactive Table: Expected Raman Shifts for this compound

Functional GroupExpected Raman Shift (cm⁻¹)Vibrational Mode
C-H (aromatic)3050-3100Stretching
C=C (naphthalene ring)1300-1650Ring stretching modes
C=O (acetyl)1670-1690Stretching
C-N (amine)1100-1300Stretching
C-C (backbone)800-1200Stretching

Note: These are typical ranges and the exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

Theoretical and Computational Chemistry Studies of 3 6 Acetyl 2 Naphthalenyl Amino Alanine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine. These methods model the molecule at the electronic level, offering precise predictions of its behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized geometry and ground state electronic properties. By employing a functional such as B3LYP with a basis set like 6-31G(d,p), key structural parameters can be calculated. These calculations typically reveal a non-planar structure, with the alanine (B10760859) side chain exhibiting a specific orientation relative to the naphthalene (B1677914) core.

Table 1: Selected Calculated Ground State Properties of this compound using DFT This table is a representative example based on typical DFT calculations for similar aromatic amino acid derivatives.

Parameter Calculated Value
Total Energy -1057.3 Hartree
Dipole Moment 4.8 Debye
C=O bond length (acetyl) 1.24 Å
C-N bond length (amino) 1.38 Å
N-H bond length (amino) 1.02 Å

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is typically localized on the electron-rich naphthalene ring and the amino group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the acetyl group and the naphthalene ring, suggesting these areas are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Table 2: FMO Analysis Data for this compound This table is a representative example based on typical FMO calculations for similar compounds.

Orbital Energy (eV)
HOMO -6.2 eV
LUMO -1.8 eV
Energy Gap (ΔE) 4.4 eV

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. This allows for the identification of electron-rich and electron-deficient regions, which are crucial for predicting intermolecular interactions and reaction sites.

In the EPS map of this compound, negative potential (typically colored red) is concentrated around the oxygen atom of the acetyl group and the carboxylic acid group of the alanine moiety, indicating these are sites prone to electrophilic attack. Positive potential (typically colored blue) is found around the amino group's hydrogen atoms, suggesting these are potential hydrogen bond donors. The naphthalene ring generally exhibits a gradient of potential, reflecting its aromatic nature and the influence of the substituent groups.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. These simulations provide insights into the conformational landscape, flexibility, and interactions of this compound in a simulated environment.

The conformation of this compound can be significantly influenced by the surrounding solvent. MD simulations in different solvent environments, such as water, ethanol, or dimethyl sulfoxide (B87167) (DMSO), can reveal how the molecule adapts its shape.

In a polar solvent like water, the molecule is likely to adopt a conformation where the polar groups (acetyl and alanine's carboxyl and amino groups) are exposed to the solvent to form hydrogen bonds. In a non-polar solvent, the molecule may fold to minimize the exposure of these polar groups, leading to a more compact structure. These simulations help in understanding how the solvent environment can modulate the molecule's biological activity and physical properties.

The analysis of the trajectories from MD simulations can quantify the occurrence and lifetime of these interactions. The flexibility of different parts of the molecule can be assessed by calculating the root-mean-square fluctuation (RMSF) of each atom. Typically, the naphthalene core is expected to be rigid, while the alanine side chain would exhibit higher flexibility.

Table 3: Common Intramolecular Interactions in this compound from MD Simulations This table is a representative example based on typical MD simulations for similar molecules.

Interacting Groups Type of Interaction Typical Occupancy (%)
Amino (N-H) and Acetyl (C=O) Hydrogen Bond 25%
Alanine COOH and Naphthalene π-system π-acid interaction 15%
Naphthalene H and Alanine O Weak C-H···O interaction 40%

Computational Prediction of Spectroscopic Signatures

Computational methods are instrumental in predicting the spectroscopic properties of a molecule, offering insights that complement and guide experimental work. These predictions are derived from the molecule's calculated electronic structure.

Simulated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations can predict the chemical shifts (δ) of magnetically active nuclei, such as ¹H and ¹³C. The process involves optimizing the molecule's geometry using methods like Density Functional Theory (DFT) and then employing a specialized method, such as the Gauge-Including Atomic Orbital (GIAO) approach, to calculate the magnetic shielding tensors. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The resulting predicted spectrum provides a theoretical fingerprint of the molecule's magnetic environments.

Predicted Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational chemistry can simulate these spectra by first performing a geometry optimization of the molecule at its ground state. Following this, a frequency calculation is performed. This analysis yields the frequencies of the normal modes of vibration and their corresponding intensities for both IR and Raman activity. These theoretical spectra can be used to assign experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the acetyl, amino, and naphthalene groups.

UV-Vis Absorption and Fluorescence Emission Predictions

The electronic transitions of a molecule can be predicted using computational methods to simulate its Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectra. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the excited-state energies from the optimized ground-state geometry. This allows for the prediction of the wavelengths of maximum absorption (λmax). Similarly, by optimizing the geometry of the first excited state, it is possible to calculate the emission energy, thereby predicting the fluorescence spectrum. These predictions help in understanding the photophysical properties of the molecule.

In Silico Docking and Molecular Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This is particularly useful for understanding how a ligand might interact with a biomolecular target.

Prediction of Binding Modes with Generic Biomolecular Scaffolds (e.g., model proteins, enzymes)

To understand the potential interactions of this compound with biological macromolecules, molecular docking simulations would be performed. In the absence of a known specific target, generic protein structures representing common binding pockets (e.g., ATP-binding sites in kinases, hydrophobic pockets in albumins) would be used as model receptors. The simulation involves placing the ligand (the alanine derivative) into the binding site of the protein and sampling numerous possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to identify the most probable binding modes.

Analysis of Non-Covalent Interactions at Molecular Interfaces

Once a preferred binding pose is identified through docking, a more detailed analysis of the non-covalent interactions that stabilize the complex can be conducted. These interactions are critical for molecular recognition and binding affinity. The analysis would identify and characterize various types of interactions between this compound and the amino acid residues of the model protein. Key interactions would include:

Hydrogen bonds: involving the amino and acetyl groups of the ligand and polar residues of the protein.

π-π stacking: between the naphthalene ring system and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: between the naphthalene moiety and nonpolar protein residues.

These interactions would be visualized and analyzed using molecular modeling software to build a comprehensive picture of the molecular interface.

Molecular Interactions and Mechanistic Biological Activity of 3 6 Acetyl 2 Naphthalenyl Amino Alanine Strictly Non Clinical

Elucidation of Binding Mechanisms with Target Biomolecules (e.g., proteins, enzymes, nucleic acids)

Enzyme Kinetic Studies and Inhibition/Activation Mechanisms

No data is available regarding the effects of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine on enzyme kinetics, nor are there any published studies detailing its potential inhibitory or activation mechanisms against specific enzymes.

Receptor Binding Affinity and Selectivity Analysis in In Vitro Systems

Information on the receptor binding affinity and selectivity of this compound is not present in the searched scientific literature.

Protein-Ligand Interaction Profiling (e.g., ITC, SPR)

There are no public records of protein-ligand interaction studies, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), for this compound.

Cellular Uptake and Intracellular Localization Mechanisms in Model Cell Systems

Pathways of Cellular Permeation and Efflux

Research detailing the pathways by which this compound might permeate cellular membranes or be subject to efflux pumps has not been found.

Subcellular Distribution and Compartmentalization

There is no available information on the subcellular distribution or compartmentalization of this compound within model cell systems.

Applications of 3 6 Acetyl 2 Naphthalenyl Amino Alanine As a Chemical Probe and Research Tool

Development and Optimization as a Fluorescent Unnatural Amino Acid Probe

Anap was developed as a genetically encodable and polarity-sensitive fluorescent unnatural amino acid (UAA). nih.govacs.org The synthesis of its optically pure L-enantiomer, L-Anap, is crucial for its effective use in live cells, as the D-enantiomer can increase background fluorescence. acs.org An efficient six-step synthesis for L-Anap has been developed, which utilizes a high-yield and enantiospecific Fukuyama-Mitsunobu reaction as the key step. nih.govacs.org

Compared to traditional fluorescent proteins (FPs), fluorescent UAAs like Anap offer distinct advantages. They are significantly smaller, which helps to minimize potential disruptions to the structure and function of the protein being studied. nih.govacs.org Furthermore, their environmental sensitivity can be chemically designed and synthesized, offering a level of flexibility not easily achievable with fluorescent proteins. nih.gov

Site-Specific Incorporation into Proteins for Structural and Dynamic Studies

A key application of Anap is its site-specific incorporation into proteins, enabling detailed investigation of protein structure and dynamics. nih.govacs.org This is achieved through the expansion of the genetic code, using an engineered tRNA-synthetase pair that is orthogonal to the host cell's endogenous machinery. acs.org This technology allows for the insertion of Anap at virtually any desired position within a protein's sequence, a level of precision not possible with the fusion of FPs, which are often restricted to the N- or C-terminus. nih.govacs.org

By placing Anap at a specific site, researchers can probe the local environment and its changes. This has been used to study:

Protein Stability: The introduction of unnatural amino acids can be used to probe factors affecting protein stability. nih.gov

Protein-Protein Interactions: Changes in Anap's fluorescence can signal binding events, as demonstrated with other fluorescent amino acids used to monitor peptide-protein interactions. nih.govnih.gov

Radical Propagation Pathways: In complex enzyme systems like E. coli ribonucleotide reductase, site-specific replacement of native amino acids with unnatural analogs has been used to investigate reaction mechanisms. nih.gov

The ability to introduce a small, fluorescent reporter at a specific location provides a powerful tool for understanding the relationship between a protein's structure and its function without causing significant perturbations. nih.govnih.gov

Fluorescence Spectroscopy for Environmental Sensitivity and Conformational Changes

Anap is a derivative of the environmentally sensitive fluorophore Prodan and exhibits significant changes in its fluorescence properties in response to its local environment. medchemexpress.com Specifically, its emission wavelength and intensity are sensitive to the polarity of its surroundings. acs.orgmedchemexpress.com This solvatochromism makes it an excellent probe for reporting on protein conformational changes, interactions, and modifications in living cells. acs.org

When a protein undergoes a conformational change, the local environment around the incorporated Anap molecule can alter, leading to a detectable shift in its fluorescence emission. For example, if a region of a protein becomes more exposed to the aqueous solvent, the polarity around Anap increases, causing a red-shift in its emission spectrum. nih.gov This sensitivity allows researchers to monitor dynamic processes in real-time using fluorescence spectroscopy.

Table 1: Spectroscopic Properties of Anap Analogs

Fluorophore Excitation (λabs) Emission (λem) Key Property
Anap ~360 nm Varies with polarity Polarity-sensitive fluorescence. acs.org
DANA 365 nm 540 nm Environment-sensitive; large fluorescence changes upon peptide-protein interaction. nih.govresearchgate.net

| 6DMN | ~440 nm | 491 nm (Toluene) - 592 nm (Water) | Marked response to environmental polarity with a >100 nm emission shift. nih.gov |

This table provides examples of environment-sensitive fluorescent amino acids and their properties. Data is compiled from multiple sources for comparative purposes.

Microscopic Imaging Applications in Cellular Systems

The ability to genetically encode Anap into specific proteins makes it a valuable tool for fluorescence microscopy in living cells. nih.govnih.gov By incorporating Anap into a protein of interest, researchers can visualize its localization and dynamics within the cellular context. This provides a direct method for tracking protein movement, interactions, and conformational changes within different cellular compartments or in response to specific stimuli. nih.govnih.gov

The small size of Anap is particularly advantageous for cellular imaging, as it is less likely to interfere with the natural behavior of the target protein compared to the much larger fluorescent proteins. nih.govacs.org This allows for more accurate visualization of biological processes, such as the metabolic activities of cells and the regulation of biochemical pathways. nih.gov

Integration into High-Throughput Screening Methodologies for Mechanistic Discovery

High-throughput screening (HTS) is a critical technology for discovering new drugs and understanding biological mechanisms by testing large libraries of chemical compounds. nih.govnih.gov The integration of fluorescent probes like Anap into HTS assays offers a direct and sensitive method for monitoring molecular events. researchgate.net

Assay Development for Biochemical Pathway Interrogation

Anap's environmentally sensitive fluorescence can be harnessed to develop novel HTS assays for interrogating biochemical pathways. An assay can be designed where a change in the fluorescence of an Anap-labeled protein signals a specific event, such as enzyme activation, inhibition, or a binding interaction. nih.govnih.gov

For instance, Anap could be incorporated near the active site of an enzyme or at a protein-protein interaction interface. When a substrate binds or a conformational change occurs upon interaction with another protein or a small molecule inhibitor, the local environment of Anap would be altered, resulting in a measurable change in fluorescence. This "turn-on" or "turn-off" fluorescent signal provides a direct readout of the molecular event. researchgate.netacs.org This approach allows for the screening of large compound libraries to identify molecules that modulate the pathway of interest. nih.gov

Table 2: Principles for HTS Assay Development with Anap

HTS Principle Application with Anap Potential Readout
Enzyme Inhibition Anap incorporated near an enzyme's active site. Change in fluorescence upon inhibitor binding.
Protein-Protein Interaction Anap at the interface of two interacting proteins. FRET or change in fluorescence upon complex formation/dissociation.

| Conformational Change | Anap at a site that moves during protein function. | Shift in emission wavelength or intensity. |

Enhancement of Screening Efficiency and Data Quality

The use of site-specifically incorporated fluorescent probes like Anap can significantly enhance the efficiency and data quality of HTS campaigns. researchgate.net Many traditional HTS methods rely on indirect measurements or coupled enzymatic assays, which can be prone to artifacts and false positives. researchgate.netacs.org

By providing a direct, real-time readout of the specific molecular event being studied, Anap-based assays can reduce the complexity and potential for error. researchgate.net The high sensitivity of fluorescence detection allows for miniaturization of assays, enabling the screening of larger libraries in formats like 384-well or 1536-well plates, thereby increasing throughput. nih.govacs.org The direct nature of the signal—linking a change in fluorescence directly to the molecular event—improves the quality and reliability of the data, reducing the number of false-positive hits and ensuring that identified compounds are acting on the intended target. researchgate.net

Utility in Biosensing and Advanced Material Development

The distinct photophysical characteristics of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine, particularly its sensitivity to environmental polarity, form the foundation of its use in biosensing and materials science.

Design of Biosensors Utilizing Fluorescent Properties

The fluorescence of Anap is highly dependent on the polarity of its local environment. nih.govacs.orgnih.gov This solvatochromism, where the emission wavelength and intensity of the fluorophore change with the polarity of the solvent, is a key feature in the design of sophisticated biosensors. nih.govnih.gov When Anap is incorporated into a protein, its fluorescence provides a direct readout of the local environment at that specific site. nih.govnih.gov

For instance, a change in protein conformation, ligand binding, or protein-protein interactions can alter the polarity around the embedded Anap molecule, leading to a detectable change in its fluorescence. nih.govacs.orgnih.gov This principle has been successfully applied to study the dynamics of ion channels, where Anap incorporated into specific sites of the channel protein reports on the conformational changes that occur during channel gating. nih.govresearchgate.net

The small size of Anap, comparable to natural amino acids like tryptophan, is a significant advantage. nih.govnih.gov It can be genetically encoded and incorporated into virtually any site within a protein of interest without causing significant structural perturbations, a common issue with larger fluorescent protein tags. nih.govnih.govnih.gov This site-specific incorporation allows for the precise probing of local environmental changes.

Table 1: Photophysical Properties of this compound (Anap)

PropertyValueSolvent/ConditionsReference
Absorption Maximum (λ_abs) 360 nmWater nih.gov
Emission Maximum (λ_em_) 490 nmWater nih.gov
Emission Maximum (λ_em_) 420 nmEthyl Acetate nih.gov
Extinction Coefficient (ε) 17,500 cm⁻¹M⁻¹Ethanol nih.gov
Quantum Yield (Φ) 0.48Ethanol nih.gov

This table summarizes the key photophysical properties of Anap, highlighting its environmental sensitivity as shown by the shift in emission maximum in solvents of different polarities.

Incorporation into Functional Materials for Optoelectronic Research

While the primary application of Anap has been in the realm of biological research, its unique photophysical properties suggest potential for its incorporation into functional materials for optoelectronic research. The development of materials with tunable optical and electronic properties is a significant area of interest. While direct research on the incorporation of Anap into polymer films or other matrices for optoelectronic applications is not extensively documented in publicly available literature, the principles of its fluorescence suggest such possibilities.

The sensitivity of Anap's fluorescence to its local environment could be exploited in the creation of responsive materials. For example, a polymer film doped with Anap could potentially act as a sensor for volatile organic compounds, with the fluorescence of the film changing upon exposure to different chemical environments. Further research is needed to explore the viability and potential applications of Anap-functionalized materials in optoelectronics.

Rational Design of Analogues for Enhanced Research Utility

To further expand the utility of Anap as a research tool, scientists are exploring the rational design of its analogues. The goal is to create new probes with improved or novel properties, such as enhanced brightness, different spectral characteristics, or altered environmental sensitivity.

Structure-Activity Relationship (SAR) Studies for Probe Design

Structure-activity relationship (SAR) studies are crucial for the rational design of new and improved fluorescent probes. These studies involve systematically modifying the chemical structure of a parent compound, like Anap, and evaluating how these changes affect its properties and activity. While comprehensive SAR studies specifically focused on a wide range of Anap analogues are not extensively detailed in the available literature, the general principles of fluorophore design provide a framework for such investigations.

Key structural features of the naphthalenylamino alanine (B10760859) scaffold that could be targeted for modification include:

The Acetyl Group: Altering the acetyl group could influence the electronic properties of the naphthalene (B1677914) ring system, potentially affecting the quantum yield and solvatochromism.

The Naphthalene Ring: Substitution at different positions on the naphthalene ring with electron-donating or electron-withdrawing groups can significantly impact the photophysical properties of the fluorophore.

The Alanine Moiety: Modifications to the amino acid portion could influence its incorporation into proteins and its interaction with the local environment.

By systematically synthesizing and characterizing a library of Anap analogues, researchers can build a comprehensive SAR model. This model would be invaluable for designing future fluorescent amino acids with tailored properties for specific research applications, such as probes with enhanced brightness for imaging low-abundance proteins or probes with shifted excitation and emission spectra for multi-color imaging experiments. For example, studies on other fluorescent amino acids have shown that modifications to the fluorophore can lead to probes with superior photophysical properties for specific applications, such as time-resolved fluorescence resonance energy transfer (FRET).

Computational Approaches for Guiding Analog Synthesis

Computational chemistry and molecular modeling are increasingly powerful tools for guiding the design of new molecules, including fluorescent probes. In silico methods can be used to predict the photophysical properties of Anap analogues before they are synthesized in the lab, saving significant time and resources.

Quantum mechanical calculations, for instance, can be employed to predict the absorption and emission spectra, quantum yields, and environmental sensitivity of virtual Anap derivatives. These calculations can help researchers to identify promising candidates for synthesis and to understand the underlying electronic principles that govern the fluorescence of these molecules.

Molecular dynamics simulations can be used to study how Anap and its analogues interact with their environment, such as within the active site of a protein. This information can be used to design probes that are more sensitive to specific conformational changes or binding events.

While specific computational studies detailing the design of Anap analogues are not widely reported, the application of these methods to other fluorescent probes and drug discovery processes demonstrates their immense potential. By combining computational predictions with experimental validation, researchers can accelerate the development of the next generation of fluorescent amino acid probes with enhanced capabilities for illuminating the intricate workings of the cell.

Future Research Directions and Emerging Paradigms for 3 6 Acetyl 2 Naphthalenyl Amino Alanine

Exploration of Advanced Chemo-Enzymatic Synthesis Platforms

The current synthesis of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine involves a multi-step organic chemistry approach. nih.gov While effective, future research will likely focus on developing more efficient and scalable chemo-enzymatic synthesis platforms. These hybrid approaches combine the selectivity of enzymes with the versatility of chemical reactions, offering several potential advantages. nih.gov

One promising avenue is the use of transaminases for the stereoselective amination of a keto-acid precursor of Anap. Biocatalysis has become a transformative paradigm for the synthesis of non-canonical amino acids. nih.gov The development of a one-pot chemo-enzymatic cascade could significantly streamline the synthesis, improve yields, and enhance the enantiomeric purity of the final product.

Synthesis Step Traditional Organic Synthesis Potential Chemo-Enzymatic Approach Anticipated Benefits
Key Transformation Chemical reduction and aminationEnzymatic transaminationHigher stereoselectivity, milder reaction conditions
Overall Process Multi-step, requires purification at each stageOne-pot cascadeReduced waste, higher efficiency, lower cost

Research in this area would involve screening for suitable enzymes, such as aminotransferases, and optimizing reaction conditions to be compatible with both the enzymatic and chemical steps. nih.gov The long-term goal is to create a more sustainable and cost-effective manufacturing process for this valuable research tool.

Deepening Mechanistic Understanding of Molecular Interactions

This compound is a solvatochromic fluorophore, meaning its fluorescence emission spectrum is sensitive to the polarity of its local environment. nih.govwikipedia.org This property has been instrumental in its use as a probe for ligand binding and protein conformational changes. nih.govacs.org However, a more profound, quantitative understanding of the relationship between its spectral properties and the specific nature of its molecular interactions is an important future research direction.

Future studies will likely employ a combination of advanced spectroscopy and computational modeling to dissect the contributions of various factors to Anap's fluorescence response. This includes polarity, hydrogen bonding, and the electrostatic fields within a protein's microenvironment. acs.org A detailed understanding of these factors will allow for a more precise interpretation of fluorescence data in terms of specific structural changes.

Environmental Factor Effect on Anap Fluorescence Research Goal
Solvent Polarity Significant shift in emission maximum (e.g., from 490 nm in water to 420 nm in ethyl acetate). nih.govDevelop a quantitative scale to correlate emission wavelength with local dielectric constant.
Hydrogen Bonding Can influence the excited state dipole moment.Differentiate the effects of hydrogen bond donors and acceptors on fluorescence quenching or enhancement.
Protein Electrostatic Fields Can induce spectral shifts.Map the electrostatic landscape of protein binding pockets using Anap as a reporter.

By systematically studying Anap in a variety of well-defined model systems and in different locations within a protein, researchers can build a more comprehensive picture of its photophysical behavior. This will enhance its utility as a high-resolution reporter of molecular events.

Synergistic Applications with Other Chemical Biology Tools

The true power of this compound is realized when it is used in concert with other chemical biology tools. A key area for future development is its expanded use in Fluorescence Resonance Energy Transfer (FRET) experiments. nih.gov One such advanced application is ACCuRET (Anap Cyclen-Cu2+ resonance energy transfer), a form of transition metal ion FRET (tmFRET) that allows for the measurement of short-range distances within proteins. elifesciences.org

Future research will likely focus on developing new FRET pairs with Anap as a donor to other unnatural amino acids or organic dyes. nih.govrsc.org This will expand the range of distances that can be measured and enable more complex multi-FRET experiments to map the conformations of dynamic proteins. nih.gov

Synergistic Technique Combined Application with Anap Research Objective
Genetic Code Expansion Site-specific incorporation of Anap into proteins in living cells. acs.orgnih.govTo study protein dynamics and interactions in their native cellular context. nih.gov
FRET Anap as a donor to a suitable acceptor. nih.govelifesciences.orgTo measure intramolecular distances and conformational changes with high precision. elifesciences.org
Click Chemistry Modification of Anap analogues for bio-orthogonal labeling. nih.govTo attach other probes or functional groups to proteins at a specific site.

Furthermore, the integration of Anap with super-resolution microscopy techniques holds the potential to visualize protein conformational states at the single-molecule level within cells.

Development of Next-Generation Analogues for Specific Research Needs

While this compound is a versatile probe, there is always a need for new tools with improved or specialized properties. Future research will undoubtedly focus on the rational design and synthesis of next-generation analogues of Anap. These efforts will likely be directed towards several key areas of improvement.

One area of focus will be the development of analogues with red-shifted excitation and emission profiles to minimize cellular autofluorescence and for use in deep-tissue imaging. Another direction is the creation of "fluorogenic" analogues that are non-fluorescent until a specific molecular recognition event occurs, thereby improving the signal-to-noise ratio. nih.gov

Desired Property Potential Chemical Modification Target Application
Red-Shifted Spectra Extension of the naphthalene (B1677914) conjugated system.In vivo imaging, multi-color labeling experiments.
Increased Brightness Modification of the amino and acetyl groups to enhance quantum yield.Detection of low-abundance proteins.
Fluorogenicity Introduction of a "molecular rotor" moiety. nih.govHigh-contrast imaging of protein-protein interactions.
Photo-activation/switching Incorporation of a photo-caging group.Spatiotemporal control of fluorescence for tracking protein movement.

The development of such advanced probes will be guided by a deeper understanding of structure-property relationships in fluorescent dyes. acs.orgnih.gov These next-generation analogues will open up new frontiers in the study of complex biological systems.

Q & A

Q. What are the established protocols for incorporating ANAP into recombinant proteins for fluorescence studies?

ANAP is typically incorporated using orthogonal tRNA/synthetase systems in E. coli BL21(DE3) or other engineered expression hosts. The protocol involves:

  • Co-transforming plasmids encoding the target protein (with an amber stop codon at the desired site) and the ANAP-specific tRNA/synthetase pair.
  • Supplementing growth media with 1–2 mM ANAP during protein induction.
  • Purifying the protein using affinity chromatography, followed by verification via mass spectrometry to confirm site-specific incorporation .

Q. How should ANAP be stored and handled to ensure experimental reproducibility?

ANAP is light-sensitive and prone to degradation at room temperature. Recommended practices include:

  • Storing lyophilized ANAP at –20°C in desiccated conditions.
  • Preparing working aliquots in dark vials and avoiding freeze-thaw cycles.
  • Confirming solubility in aqueous buffers (e.g., PBS, pH 7.4) prior to use, with sonication if necessary .

Q. What spectroscopic techniques are optimal for characterizing ANAP in vitro?

ANAP’s fluorescence properties (λex ~360 nm, λem ~460 nm) make it suitable for:

  • UV-Vis spectroscopy to confirm absorbance peaks (e.g., acetyl-naphthylamine moiety at ~300 nm).
  • Fluorescence polarization to monitor conformational changes in labeled proteins.
  • Circular dichroism (CD) to ensure incorporation does not disrupt protein secondary structure .

Advanced Research Questions

Q. How can ANAP incorporation efficiency be improved in eukaryotic systems?

Challenges in eukaryotic systems (e.g., mammalian cells) include tRNA delivery and competition with native termination factors. Strategies to optimize efficiency:

  • Use virus-free tRNA delivery systems (e.g., mRNA-based transfection of tRNA/synthetase).
  • Screen orthogonal synthetase variants with enhanced ANAP recognition using directed evolution.
  • Adjust media composition (e.g., lower temperature, reduced amber codon context interference) to favor suppression .

Q. How can discrepancies between ANAP-based FRET data and X-ray crystallography be resolved?

Discrepancies may arise from dynamic conformational states captured by FRET vs. static crystal structures. Methodological approaches include:

  • Mutational cross-validation : Introduce stabilizing mutations to lock the protein in a specific state for both techniques.
  • Molecular dynamics (MD) simulations : Correlate FRET-derived distances with simulated trajectories.
  • Time-resolved FRET : Resolve heterogeneous populations or transient states missed in crystallography .

Q. What factors influence ANAP’s photophysical behavior in live-cell imaging, and how can they be mitigated?

ANAP’s fluorescence is sensitive to microenvironmental factors:

  • pH dependence : Protonation of the acetyl group at low pH (<6.0) quenches fluorescence. Use ratiometric imaging with pH-insensitive controls.
  • Solvent polarity : Increased polarity shifts emission maxima; calibrate using known polarity standards (e.g., glycerol gradients).
  • Photobleaching : Limit excitation intensity and use oxygen-scavenging systems (e.g., glucose oxidase/catalase) in prolonged imaging .

Q. How does ANAP’s small side chain compare to bulkier fluorophores in measuring intramolecular distances?

ANAP’s compact structure (~5.3 Å side chain length) minimizes steric interference, enabling accurate distance measurements <20 Å. In contrast, GFP variants (~30 Å) or organic dyes with long linkers introduce positional uncertainty. Validate using rigid helical linkers or Förster radius (R0) calculations tailored to ANAP’s spectral overlap .

Methodological Considerations

  • Negative Controls : Always include unlabeled protein and/or non-fluorescent UAAs (e.g., CouLys) to rule out autofluorescence artifacts .
  • Data Normalization : Normalize FRET efficiency to ANAP quantum yield, which varies with local environment (e.g., solvent accessibility) .

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